

Characterization of Polymers from Diallyl Malonate: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diallyl malonate

Cat. No.: B160601

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characteristics of polymers synthesized from **diallyl malonate**. Due to the limited availability of direct experimental data for poly(**diallyl malonate**), this guide leverages data from analogous diallyl ester polymers, primarily poly(diallyl phthalate) and poly(diallyl succinate), to infer and contextualize its expected performance. Crosslinked polymers derived from **diallyl malonate** are anticipated to exhibit robust thermal and mechanical properties, making them suitable for a variety of specialized applications.

Performance Comparison of Diallyl Ester-Based Polymers

The following tables summarize key performance indicators for polymers derived from diallyl esters. It is important to note that the properties of poly(**diallyl malonate**) are inferred from its structural analogues.

Table 1: Thermal and Mechanical Properties of Diallyl Ester Polymers

Property	Poly(diallyl malonate) (Inferred)	Poly(diallyl phthalate) (Cured)	Poly(diallyl succinate) (Oligomers)
Thermal Properties			
Glass Transition Temperature (Tg)	Expected to be significant	160 - 165 °C	Data Not Available
Decomposition Temperature	High, due to crosslinking	Degradation begins around 300-350°C	Data Not Available
Mechanical Properties			
Tensile Strength	Moderate to High	28 - 117 MPa (neat vs. glass filled)	Data Not Available
Young's Modulus	Moderate to High	1.3 - 17.0 GPa (neat vs. glass filled)	Data Not Available
Molecular Weight			
Weight Average (Mw)	Variable, dependent on synthesis	Prepolymers: Broad Distribution	500 - 2,200 Da
Polydispersity Index (PDI)	Broad	1.9 - 40.2	Not Reported

Note: The properties of diallyl ester polymers can be significantly influenced by the degree of crosslinking, the presence of fillers or comonomers, and the polymerization conditions.

Table 2: Chemical Resistance of Crosslinked Polyesters

Chemical Class	Reagent	Resistance
Acids (Dilute)	Hydrochloric Acid (10%), Sulfuric Acid (10%)	Excellent
Acids (Concentrated)	Nitric Acid (70%), Sulfuric Acid (98%)	Poor to Moderate
Bases	Sodium Hydroxide (10%)	Good
Solvents		
Aliphatic Hydrocarbons	Hexane, Heptane	Excellent
Aromatic Hydrocarbons	Toluene, Xylene	Moderate to Good
Ketones	Acetone, Methyl Ethyl Ketone	Poor to Moderate
Chlorinated Solvents	Dichloromethane	Poor
Water	Deionized Water	Excellent

Note: This table provides a general overview of the chemical resistance of crosslinked polyesters. Specific performance will depend on the exact polymer formulation and exposure conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of polymers from **diallyl malonate**.

Protocol 1: Bulk Free-Radical Polymerization of Diallyl Malonate

Objective: To synthesize a crosslinked poly(**diallyl malonate**) network via bulk free-radical polymerization.

Materials:

- **Diallyl malonate** monomer

- Benzoyl peroxide (BPO) (initiator)
- Reaction vessel (glass vial or flask) with magnetic stirrer
- Nitrogen or Argon source
- Vacuum oven

Procedure:

- **Monomer Preparation:** If the **diallyl malonate** monomer contains an inhibitor, pass it through an inhibitor remover column.
- **Initiator Addition:** Add the desired amount of benzoyl peroxide (e.g., 0.5-2.0 wt%) to the **diallyl malonate** monomer in the reaction vessel.
- **Inert Atmosphere:** Purge the reaction vessel with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit polymerization.
- **Polymerization:** Heat the mixture to a temperature suitable for the decomposition of BPO (typically 80-100°C) while stirring. The viscosity of the mixture will increase as polymerization proceeds. The reaction can be continued for several hours to achieve a high degree of conversion and crosslinking.
- **Curing:** The resulting prepolymer or gel can be post-cured at a higher temperature (e.g., 120-150°C) to ensure complete reaction of the allyl groups and formation of a rigid thermoset.
- **Isolation:** The final crosslinked polymer will be an insoluble solid. For characterization, samples can be cut or machined from the cured polymer.

Protocol 2: Thermal Characterization by TGA and DSC

Objective: To determine the thermal stability and transitions of the synthesized poly(**diallyl malonate**).

Instrumentation:

- Thermogravimetric Analyzer (TGA)

- Differential Scanning Calorimeter (DSC)

TGA Procedure:

- Sample Preparation: Place a small, known weight (typically 5-10 mg) of the cured polymer into a TGA pan.
- Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).
- Data Acquisition: Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.

DSC Procedure:

- Sample Preparation: Place a small, known weight (typically 5-10 mg) of the cured polymer into a DSC pan and seal it.
- Analysis:
 - Heat the sample to a temperature above its expected glass transition to erase any prior thermal history.
 - Cool the sample at a controlled rate.
 - Heat the sample again at a controlled rate (e.g., 10°C/min).
- Data Acquisition: Record the heat flow into or out of the sample as a function of temperature. The glass transition temperature (T_g) will appear as a step change in the heat flow curve.

Protocol 3: Mechanical Testing

Objective: To determine the tensile properties of the synthesized poly(**diallyl malonate**).

Instrumentation:

- Universal Testing Machine with grips for tensile testing
- Extensometer

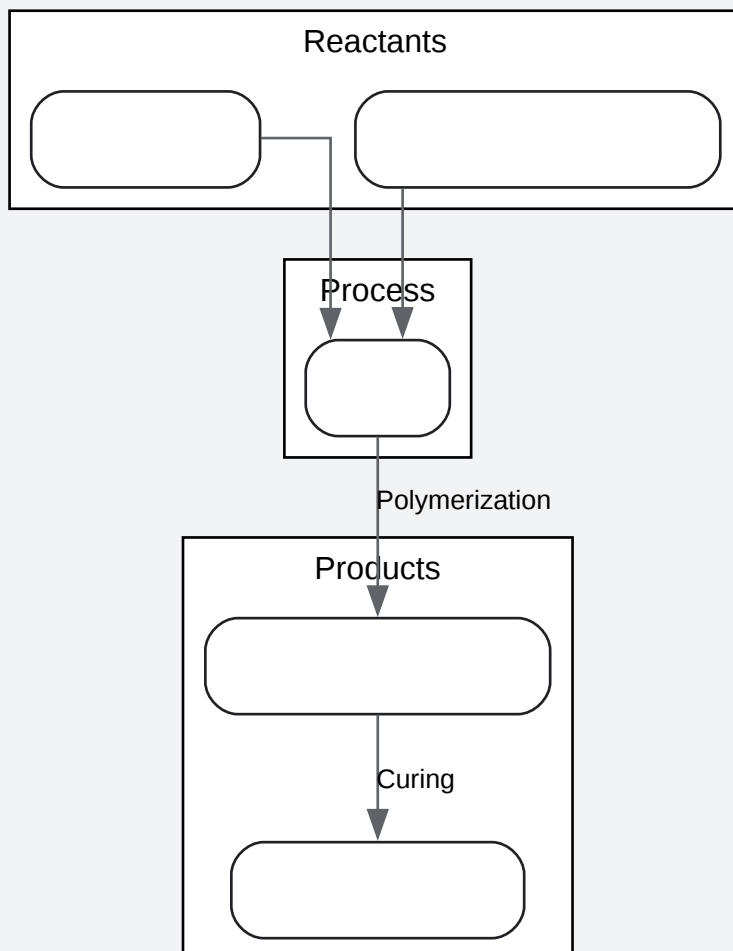
Procedure (based on ASTM D638):

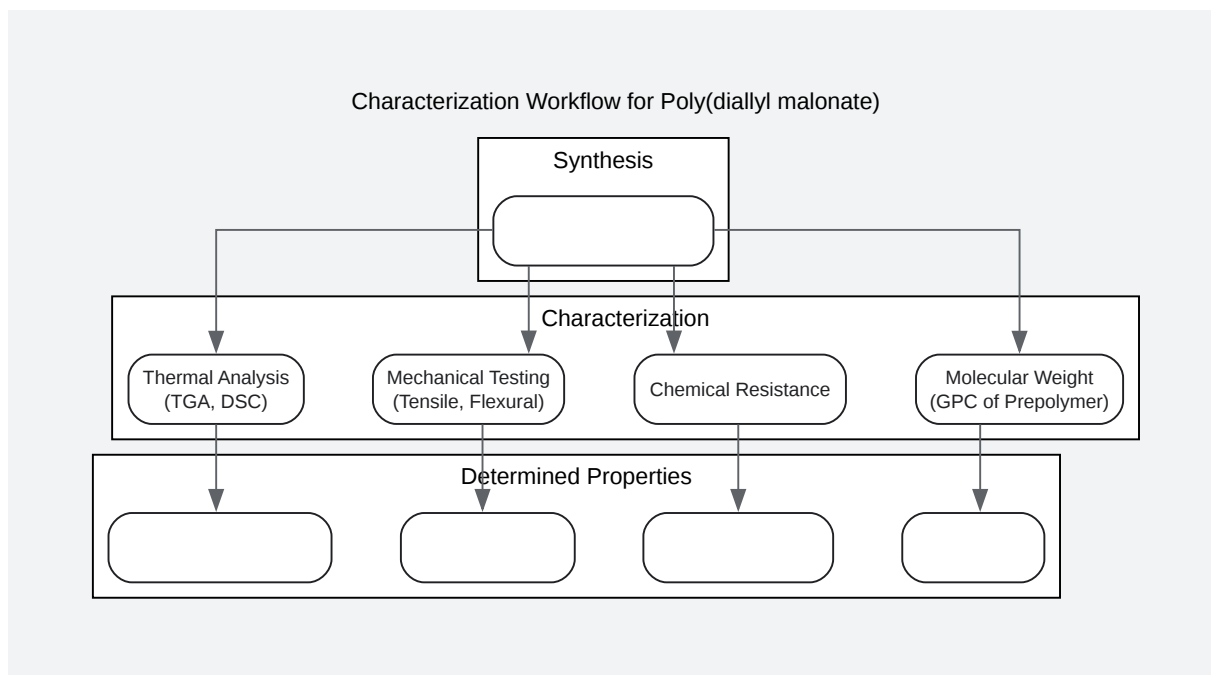
- Specimen Preparation: Prepare dog-bone shaped specimens of the cured polymer according to standard dimensions.
- Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.
- Testing:
 - Mount the specimen in the grips of the universal testing machine.
 - Attach an extensometer to measure strain.
 - Apply a tensile load at a constant crosshead speed until the specimen fractures.
- Data Acquisition: Record the load and elongation throughout the test.
- Calculations: From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.

Visualizations

The following diagrams illustrate key processes and relationships in the synthesis and characterization of polymers from **diallyl malonate**.

Polymerization of Diallyl Malonate





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Characterization of Polymers from Diallyl Malonate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b160601#characterization-of-polymers-synthesized-from-diallyl-malonate\]](https://www.benchchem.com/product/b160601#characterization-of-polymers-synthesized-from-diallyl-malonate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com